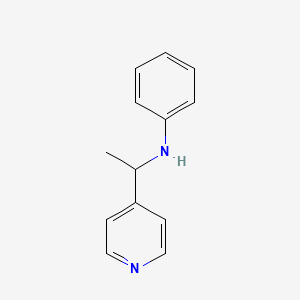

Phenyl-(1-pyridin-4-yl-ethyl)-amine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Phenyl-(1-pyridin-4-yl-ethyl)-amine is an organic compound that features a phenyl group attached to a pyridin-4-yl-ethylamine moiety. This compound is of interest due to its unique structural properties, which combine the aromatic characteristics of both phenyl and pyridine rings. It is used in various fields, including medicinal chemistry and organic synthesis.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Phenyl-(1-pyridin-4-yl-ethyl)-amine can be synthesized through several methods. One common approach involves the reaction of 4-pyridinecarboxaldehyde with phenylmagnesium bromide, followed by reductive amination. The reaction conditions typically include:

- Solvent: Anhydrous ether or tetrahydrofuran (THF)

- Temperature: Room temperature to reflux

- Reagents: Phenylmagnesium bromide, 4-pyridinecarboxaldehyde, and a reducing agent such as sodium borohydride

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors to optimize yield and purity. The process might include:

- Use of automated systems for precise control of reaction parameters

- Implementation of purification techniques such as crystallization or chromatography

Analyse Chemischer Reaktionen

Types of Reactions: Phenyl-(1-pyridin-4-yl-ethyl)-amine undergoes various chemical reactions, including:

Oxidation: Can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can convert it to secondary or tertiary amines using reagents like lithium aluminum hydride.

Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl or pyridine rings, introducing various substituents.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or basic medium

Reduction: Lithium aluminum hydride in anhydrous ether

Substitution: Halogenating agents like bromine or chlorinating agents in the presence of a catalyst

Major Products:

Oxidation: Corresponding ketones or aldehydes

Reduction: Secondary or tertiary amines

Substitution: Halogenated derivatives or other substituted products

Wissenschaftliche Forschungsanwendungen

Phenyl-(1-pyridin-4-yl-ethyl)-amine is utilized in various scientific research applications:

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

Medicine: Explored for its potential as a pharmaceutical intermediate in the synthesis of drugs targeting neurological disorders.

Industry: Employed in the development of novel materials with specific electronic or optical properties.

Wirkmechanismus

The mechanism of action of Phenyl-(1-pyridin-4-yl-ethyl)-amine involves its interaction with specific molecular targets. In medicinal chemistry, it may act on neurotransmitter receptors or enzymes, modulating their activity. The pathways involved could include:

Binding to receptor sites: Altering the function of neurotransmitter receptors

Inhibition of enzymes: Affecting the catalytic activity of enzymes involved in metabolic pathways

Vergleich Mit ähnlichen Verbindungen

Phenyl-(1-pyridin-4-yl-ethyl)-amine can be compared with other similar compounds, such as:

Phenyl-(1-pyridin-2-yl-ethyl)-amine: Differing in the position of the pyridine ring, which may affect its reactivity and biological activity.

Phenyl-(1-pyridin-3-yl-ethyl)-amine: Another positional isomer with distinct chemical properties.

Phenyl-(1-pyridin-4-yl-methyl)-amine: Lacking the ethyl group, which influences its steric and electronic characteristics.

Uniqueness: this compound is unique due to its specific structural arrangement, which combines the properties of both phenyl and pyridine rings, making it a versatile compound in various applications.

Biologische Aktivität

Phenyl-(1-pyridin-4-yl-ethyl)-amine, a compound characterized by the presence of a phenyl group attached to a pyridin-4-yl-ethylamine moiety, has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings, supported by data tables and case studies.

- Molecular Formula : C13H14N2

- Molecular Weight : 198.26 g/mol

- CAS Number : 152127-34-9

Biological Activities

This compound has been investigated for various biological activities, including:

- Antimicrobial Activity : Research indicates that compounds with similar structures exhibit significant antibacterial and antifungal properties. For instance, pyridine derivatives have shown effectiveness against various bacterial strains and fungi .

- Neuropharmacological Potential : The compound is being explored for its role as a pharmaceutical intermediate, particularly in the synthesis of drugs targeting neurological disorders. Its interaction with neurotransmitter receptors suggests potential applications in treating conditions such as depression and anxiety .

- Antichlamydial Activity : A study highlighted that derivatives based on similar scaffolds exhibit selective activity against Chlamydia species, suggesting that this compound could serve as a lead compound in developing new antimicrobial agents .

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:

- Receptor Binding : The compound may bind to neurotransmitter receptors, altering their function and potentially modulating mood and behavior.

- Enzyme Inhibition : It may inhibit enzymes involved in metabolic pathways, impacting various physiological processes .

Comparative Analysis

To understand the unique properties of this compound, it is useful to compare it with related compounds:

| Compound | Structural Variation | Biological Activity |

|---|---|---|

| Phenyl-(1-pyridin-2-yl-ethyl)-amine | Different position of pyridine | Varies in reactivity and potency |

| Phenyl-(1-pyridin-3-yl-ethyl)-amine | Another positional isomer | Distinct chemical properties |

| Phenyl-(1-pyridin-4-yl-methyl)-amine | Lacks ethyl group | Influences steric and electronic traits |

Study on Antimicrobial Efficacy

In a study assessing various pyridine derivatives, compounds similar to this compound were tested against multiple bacterial strains including Staphylococcus aureus and Escherichia coli. The results indicated that certain derivatives exhibited MIC values ranging from 8 μg/mL to 64 μg/mL, demonstrating moderate to high antibacterial activity .

Neuropharmacological Research

Research focused on the neuropharmacological effects of phenyl-substituted pyridines has shown promising results in preclinical models. These studies suggest that modifications in the structure can enhance binding affinity to serotonin receptors, potentially leading to improved antidepressant effects .

Eigenschaften

IUPAC Name |

N-(1-pyridin-4-ylethyl)aniline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2/c1-11(12-7-9-14-10-8-12)15-13-5-3-2-4-6-13/h2-11,15H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GKIQEMNPCOCAJX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=NC=C1)NC2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>29.7 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID24807747 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.